
(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Myo-Inositol-1-Phosphate is a crucial biochemical compound involved in various cellular processes. It is a phosphorylated form of myo-inositol, which is a type of sugar alcohol. This compound plays a significant role in the synthesis of phosphatidylinositol and other inositol phosphates, which are essential for cell membrane structure and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Myo-Inositol-1-Phosphate can be synthesized through the enzymatic conversion of glucose-6-phosphate. The enzyme myo-inositol-1-phosphate synthase catalyzes this reaction, which involves the cyclization of glucose-6-phosphate to form L-Myo-Inositol-1-Phosphate . The reaction typically occurs under physiological conditions, with the enzyme requiring magnesium ions as a cofactor.
Industrial Production Methods
In industrial settings, the production of L-Myo-Inositol-1-Phosphate often involves microbial fermentation. Genetically engineered microorganisms, such as strains of Escherichia coli or Saccharomyces cerevisiae, are used to overproduce the enzyme myo-inositol-1-phosphate synthase. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield .
Chemical Reactions Analysis
Types of Reactions
L-Myo-Inositol-1-Phosphate undergoes various chemical reactions, including:
Phosphorylation: It can be further phosphorylated to produce higher-order inositol phosphates.
Hydrolysis: It can be hydrolyzed by specific phosphatases to release free myo-inositol and inorganic phosphate.
Isomerization: It can be isomerized to different inositol phosphates by specific isomerases.
Common Reagents and Conditions
Phosphorylation: ATP and specific kinases are required for the phosphorylation reactions.
Hydrolysis: Specific phosphatases, such as inositol monophosphatase, are used for hydrolysis.
Isomerization: Isomerases and appropriate cofactors are needed for isomerization reactions.
Major Products
Phosphorylation: Produces higher-order inositol phosphates like inositol trisphosphate.
Hydrolysis: Produces free myo-inositol and inorganic phosphate.
Isomerization: Produces various inositol phosphate isomers.
Scientific Research Applications
L-Myo-Inositol-1-Phosphate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex inositol phosphates and phosphatidylinositol derivatives.
Biology: Plays a role in cell signaling, membrane trafficking, and osmoregulation.
Industry: Used in the production of food additives and dietary supplements due to its health benefits.
Mechanism of Action
L-Myo-Inositol-1-Phosphate exerts its effects primarily through its role in the phosphatidylinositol signaling pathway. It serves as a precursor for the synthesis of phosphatidylinositol, which can be phosphorylated to produce phosphatidylinositol phosphates. These phosphates act as secondary messengers in various signaling pathways, regulating processes such as cell growth, apoptosis, and metabolism . The molecular targets include various kinases and phosphatases that modulate the phosphorylation state of phosphatidylinositol and its derivatives.
Comparison with Similar Compounds
L-Myo-Inositol-1-Phosphate is unique compared to other inositol phosphates due to its specific role in the initial step of the inositol phosphate pathway. Similar compounds include:
Inositol-1,4,5-Trisphosphate: A secondary messenger involved in calcium signaling.
Inositol-1,3,4,5-Tetrakisphosphate: Involved in regulating various cellular processes.
Phosphatidylinositol-4,5-Bisphosphate: A precursor for inositol trisphosphate and diacylglycerol, both of which are important signaling molecules.
L-Myo-Inositol-1-Phosphate is distinct in its role as a precursor for these higher-order inositol phosphates, highlighting its importance in the biosynthesis of key signaling molecules .
Properties
CAS No. |
573-35-3 |
|---|---|
Molecular Formula |
C6H11O9P-2 |
Molecular Weight |
258.12 g/mol |
IUPAC Name |
[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3+,4-,5-,6?/m0/s1 |
InChI Key |
INAPMGSXUVUWAF-LXOASSSBSA-L |
SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Isomeric SMILES |
[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |
Key on ui other cas no. |
2831-74-5 15421-51-9 |
Synonyms |
inositol 1-monophosphate inositol 1-phosphate myoinositol 1-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


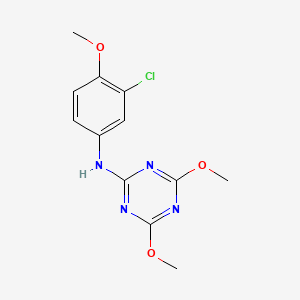
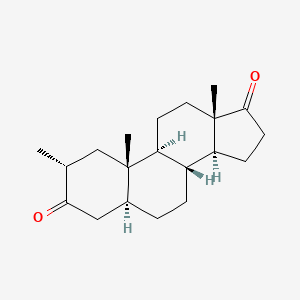
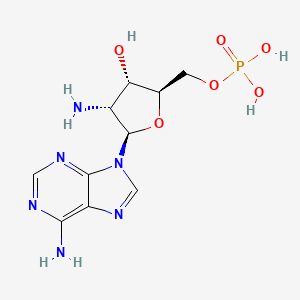
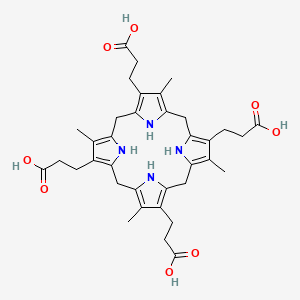


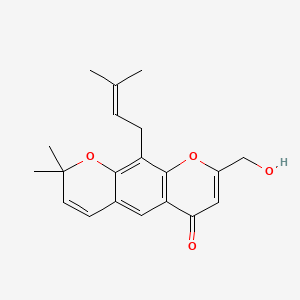
![[(3aR,4S,6aR,8R,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1212620.png)

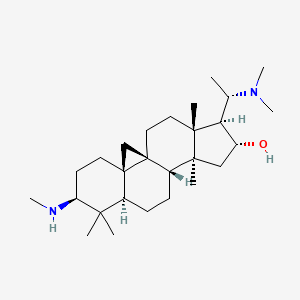
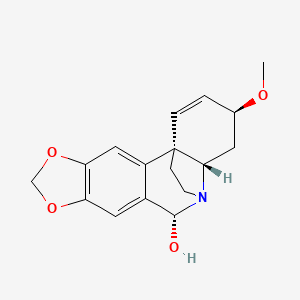

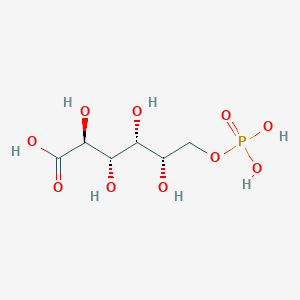
![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[4-methyl-2H-tetrazol-2-YL]-phenol](/img/structure/B1212627.png)
